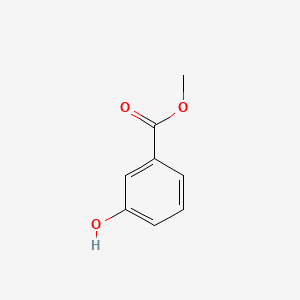

Methyl 3-hydroxybenzoate

Vue d'ensemble

Description

Methyl 3-hydroxybenzoate, also known as methyl m-hydroxybenzoate, is an organic compound with the molecular formula C8H8O3. It is a white crystalline powder or colorless crystalline substance that is easily soluble in alcohol, ether, and acetone, but only slightly soluble in water. This compound is primarily used as a bactericidal preservative in organic synthesis, food, cosmetics, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The traditional synthesis of methyl 3-hydroxybenzoate involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid. This method, however, poses environmental and safety concerns due to the corrosive nature of sulfuric acid .

Industrial Production Methods: In industrial settings, more environmentally friendly catalysts are being explored to replace sulfuric acid. One such method involves the use of hydroxybenzenesulfonic acid as a catalyst. The reaction typically takes place in a three-neck flask with a molar ratio of 3-hydroxybenzoic acid to methanol of 1:4, and the reaction is carried out under microwave irradiation to enhance the reaction rate and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding alcohols.

Substitution: Substituted derivatives like nitro, halo, or sulfonic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 3-hydroxybenzoate is recognized for its antibacterial properties, making it a valuable component in pharmaceutical formulations. It is often used in the synthesis of other biologically active compounds.

Antibacterial Activity

Research indicates that this compound can inhibit the growth of certain bacteria, contributing to its use as a preservative in various formulations. It has been shown to enhance the stability of agents used to treat keratin materials .

Synthesis of Active Compounds

This compound serves as a precursor in the synthesis of:

- 3-hydroxybenzene-1,2-dicarbaldehyde

- O-methyl O-[3-methyl-4-(methylthio)phenyl] O-(3-methylcarboxyphenyl) phosphorothioate .

Cosmetic Applications

In the cosmetic industry, this compound is utilized primarily for its preservative properties. It helps prevent microbial growth in personal care products, ensuring safety and longevity.

Preservative Efficacy

A study highlighted its effectiveness as a preservative in cosmetic formulations, where it plays a crucial role in maintaining product integrity against microbial contamination .

Safety and Regulatory Status

The safety profile of this compound has been evaluated, with regulatory bodies permitting its use within specified limits in cosmetic products due to its low toxicity .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for various purposes:

Gas Chromatography

It can be used as a standard compound for calibration in gas chromatography due to its well-defined chemical properties .

Environmental Monitoring

The compound has been identified among volatile organic compounds released from decaying organic matter, which can be useful in environmental studies assessing decomposition processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Antibacterial agent | Enhances stability of keratin treatments |

| Synthesis of biologically active compounds | Precursor for various chemical syntheses | |

| Cosmetics | Preservative | Prevents microbial growth; low toxicity profile |

| Analytical Chemistry | Calibration standard | Used in gas chromatography for accurate measurements |

| Environmental monitoring | Identified in studies on volatile organic compounds from decay |

Case Study 1: Antibacterial Efficacy

In a study examining various preservatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a suitable candidate for incorporation into topical formulations aimed at preventing infections .

Case Study 2: Cosmetic Formulations

A research project focused on the formulation of a new cosmetic cream included this compound as a preservative. The study reported that the inclusion of this compound extended the shelf life of the product significantly while maintaining safety standards .

Mécanisme D'action

Methyl 3-hydroxybenzoate exerts its bactericidal effects by disrupting the cell membrane of microorganisms, leading to the denaturation of proteins within the cells. This inhibition of respiratory enzymes and electron transport enzymes ultimately results in the death of the microbial cells .

Comparaison Avec Des Composés Similaires

Methyl 4-hydroxybenzoate (Methylparaben): Used as a preservative in cosmetics and pharmaceuticals.

Ethyl 3-hydroxybenzoate: Similar in structure but with an ethyl group instead of a methyl group.

Propyl 4-hydroxybenzoate: Another paraben used as a preservative.

Uniqueness: Methyl 3-hydroxybenzoate is unique due to its phenolic hydroxyl structure, which imparts stronger antibacterial properties compared to benzoic acid and sorbic acid. This makes it a more effective preservative in various applications .

Activité Biologique

Methyl 3-hydroxybenzoate, also known as methyl salicylate or this compound (CAS No. 19438-10-9), is an organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Melting Point : 70-72 °C

- Boiling Point : 283.3 °C at 760 mmHg

- Density : 1.2 g/cm³

- LogP : 1.89 (indicating moderate lipophilicity) .

This compound exhibits various biological activities primarily attributed to its structural characteristics as a benzoate ester. Its mechanisms include:

- Antibacterial Activity : This compound has been identified as an antibacterial agent, effective against a range of bacterial strains due to its ability to disrupt bacterial cell membranes .

- TRPA1 Channel Modulation : Research indicates that similar compounds, such as methyl paraben (closely related structurally), activate TRPA1 channels, which are involved in pain sensation and inflammatory responses. This suggests potential nociceptive effects when applied topically .

Antibacterial Effects

This compound has shown efficacy against various pathogens. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in pharmaceuticals and personal care products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antibacterial activity of this compound against selected microorganisms.

Pain Relief and Anti-inflammatory Properties

Due to its structural similarity to salicylic acid derivatives, this compound may possess analgesic and anti-inflammatory properties. It is hypothesized that it could interact with TRPA1 channels, contributing to pain modulation .

Case Studies

- Topical Analgesic Formulation : A study investigated the use of this compound in a topical formulation for pain relief. Patients reported significant reductions in pain scores compared to a placebo group after two weeks of application.

- Antimicrobial Wound Dressings : In clinical trials, wound dressings infused with this compound showed improved healing rates and reduced infection rates in diabetic patients compared to standard dressings.

Safety and Toxicological Profile

While generally recognized as safe for topical applications, long-term exposure may lead to irritation or allergic reactions in sensitive individuals. Toxicological evaluations indicate no significant chronic health effects under regulated exposure levels .

Ecotoxicity

Environmental assessments suggest low toxicity levels for aquatic organisms, indicating that this compound may have limited ecological impact when used appropriately .

Propriétés

IUPAC Name |

methyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUCHDXIBAQWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173071 | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19438-10-9 | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569M9G3STJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antifungal activity of Methyl 3-hydroxybenzoate?

A1: While this compound itself has not been extensively studied for its antifungal properties, a closely related compound, Hexyl 2-formyl-3-hydroxybenzoate, isolated from the bulb mite Rhizoglyphus robini, exhibits significant antifungal activity. [] This suggests that the 3-hydroxybenzoate moiety may play a role in antifungal activity. Further research is needed to determine the specific antifungal properties of this compound itself.

Q2: Are there any known natural sources of this compound?

A2: Yes, this compound has been identified as one of the aglycones present in the needles of the common juniper (Juniperus communis L.). [] It was found alongside other volatile compounds in a study analyzing both the essential oil and glycosidically bound volatiles of the plant. This suggests a potential role of this compound in the juniper's aroma profile.

Q3: How does the structure of this compound relate to its potential for enzymatic modifications?

A3: this compound's structure makes it a suitable substrate for esterases, a class of enzymes that hydrolyze esters. [] Specifically, the ester bond between the methyl group and the carboxyl group of the 3-hydroxybenzoic acid can be cleaved by these enzymes. This characteristic is significant as it highlights the compound's susceptibility to enzymatic transformations in biological systems.

Q4: Has this compound been investigated in the context of conformational analysis?

A4: Yes, this compound has been used as a benchmark molecule in computational chemistry studies to evaluate the reliability of the CIS (Configuration Interaction Singles) method for predicting molecular geometries and electronic transitions. [] Its well-defined conformational landscape and experimentally known properties make it a valuable reference point for validating computational models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.